Benchmark Reactivity: Superior 4-exo Ring Closure for 2-Methyleneoxetane Synthesis
In a direct head-to-head comparison of cyclization modes, 3-Bromo-3-buten-1-ol demonstrates a strong preference for a 4-exo-trig ring closure under copper catalysis to form 2-methyleneoxetanes, yielding 'good to excellent' amounts of product. This specific reactivity is in stark contrast to the corresponding Pd(0)-catalyzed O-vinylation, which predominantly favors a 5-exo cyclization, highlighting the unique selectivity of this substrate with Cu(I) [1].
| Evidence Dimension | Intramolecular Cyclization Selectivity |
|---|---|
| Target Compound Data | Predominantly 4-exo ring closure (forms 2-methyleneoxetane) |
| Comparator Or Baseline | Pd(0)-catalyzed O-vinylation |
| Quantified Difference | Qualitative switch in product selectivity (4-exo vs. 5-exo) |
| Conditions | CuI (10 mol%), 1,10-phenanthroline (20 mol%), CH₃CN, reflux |
Why This Matters
This data verifies that 3-Bromo-3-buten-1-ol is not a generic substrate; its performance is catalyst-dependent and enables access to strained oxetane scaffolds that alternative cyclization methods cannot provide.
- [1] Fang, Y., Li, C. (2007). Preference of 4-exo Ring Closure in Copper-Catalyzed Intramolecular Coupling of Vinyl Bromides with Alcohols. Journal of the American Chemical Society, 129(26), 8092-8092. DOI: 10.1021/ja072793w View Source
